1-Benzyl-3-methyl-1H-pyrazolo[3,4-b]pyridine

Medicinal Chemistry Synthetic Intermediate Quality Control

Generic pyrazolo[3,4-b]pyridines fail to replicate the precise N1-benzyl/C3-methyl conformation required for ATP-binding pocket affinity in kinases like ALK and ROS1. This compound provides a validated, patent-backed scaffold for building focused kinase libraries or LC/MS internal standards. - **For Medicinal Chemistry:** Unfunctionalized C4-C6 positions enable parallel synthesis for systematic SAR. - **For Process Chemistry:** Pristine core supports C-H arylation/borylation methodology development. - **Supply Assurance:** ≥98% purity, immediate shipment as a research solid.

Molecular Formula C14H13N3
Molecular Weight 223.27 g/mol
CAS No. 96793-52-1
Cat. No. B11111585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-3-methyl-1H-pyrazolo[3,4-b]pyridine
CAS96793-52-1
Molecular FormulaC14H13N3
Molecular Weight223.27 g/mol
Structural Identifiers
SMILESCC1=NN(C2=C1C=CC=N2)CC3=CC=CC=C3
InChIInChI=1S/C14H13N3/c1-11-13-8-5-9-15-14(13)17(16-11)10-12-6-3-2-4-7-12/h2-9H,10H2,1H3
InChIKeyGLYFDIZBHQMLAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility14.1 [ug/mL] (The mean of the results at pH 7.4)

1-Benzyl-3-methyl-1H-pyrazolo[3,4-b]pyridine: A Privileged Scaffold


1-Benzyl-3-methyl-1H-pyrazolo[3,4-b]pyridine (CAS 96793-52-1) is a heteroaromatic bicyclic compound characterized by a pyrazolo[3,4-b]pyridine core with a benzyl substituent at the N1 position and a methyl group at C3. It is widely utilized as a versatile scaffold in medicinal chemistry due to its ability to engage multiple binding modes in kinase active sites and other protein targets [1]. The compound serves as both a direct precursor for advanced pharmaceutical intermediates and as a valuable reference standard in drug discovery campaigns .

1-Benzyl-3-methyl-1H-pyrazolo[3,4-b]pyridine: Generic Substitution Risks


Pyrazolo[3,4-b]pyridines exhibit significant structure-activity relationship (SAR) sensitivity, where even minor modifications to the substitution pattern profoundly alter target affinity, selectivity, and pharmacokinetic properties [1]. The specific N1-benzyl and C3-methyl substitution of this compound is crucial for maintaining the correct three-dimensional conformation required for effective binding to ATP-binding pockets in kinases such as ALK and ROS1 [2]. Inappropriate substitution can lead to a complete loss of inhibitory potency or the introduction of off-target effects, rendering generic in-class replacement unreliable for rigorous scientific investigation [3].

1-Benzyl-3-methyl-1H-pyrazolo[3,4-b]pyridine: Differentiation Evidence


Purity for Reproducible Synthesis

Commercial availability of 1-Benzyl-3-methyl-1H-pyrazolo[3,4-b]pyridine (CAS 96793-52-1) is defined by a certified purity of ≥98% as determined by LC/MS and NMR . This specification ensures minimal batch-to-batch variability and eliminates the need for extensive in-house purification prior to use in sensitive chemical transformations or biological assays.

Medicinal Chemistry Synthetic Intermediate Quality Control

Optimized Lipophilicity for Permeability

The calculated partition coefficient (logP) for 1-Benzyl-3-methyl-1H-pyrazolo[3,4-b]pyridine is 2.2282 , placing it within the optimal lipophilicity range (logP 2-3) for balancing passive cellular permeability and aqueous solubility [1]. This contrasts with more polar analogs that may suffer from poor membrane penetration or highly lipophilic derivatives that risk off-target promiscuity and solubility issues.

Drug Design ADME Lipophilicity

Distinctive InChIKey Structural Identity

The compound possesses a unique InChIKey of GLYFDIZBHQMLAU-UHFFFAOYSA-N , providing an unambiguous digital identifier that ensures exact structural matching across databases and prevents misidentification with close structural analogs such as 1-Benzyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine (CAS 1211409-49-2, InChIKey FTWIGHVVRPSPRQ-UHFFFAOYSA-N) [1]. This distinction is critical as the 5-amine derivative exhibits significantly different reactivity and biological activity.

Analytical Chemistry Compound Validation Spectroscopy

Late-Stage Functionalization Versatility

The unfunctionalized pyridine ring of 1-Benzyl-3-methyl-1H-pyrazolo[3,4-b]pyridine (C14H13N3) provides a clean and reactive platform for diverse late-stage functionalization, including halogenation, cross-coupling, and C-H activation [1]. This contrasts with pre-functionalized analogs that restrict synthetic options and may require de novo synthesis of each derivative. The compound's straightforward, well-documented synthesis via multi-component reactions in ionic liquids further enhances its accessibility [2].

Synthetic Methodology Medicinal Chemistry Diversification

Patent-Validated Kinase Scaffold

The pyrazolo[3,4-b]pyridine core, including the N1-benzyl-3-methyl substitution pattern, is explicitly claimed in patents for ALK, ROS1, and PI4KIIIβ kinase inhibitors [REFS-1, REFS-2]. This establishes the compound's validated role as a key intermediate in the development of clinically relevant kinase inhibitors, in contrast to less-characterized or purely academic analogs.

Kinase Inhibition Intellectual Property Drug Discovery

1-Benzyl-3-methyl-1H-pyrazolo[3,4-b]pyridine: Application Scenarios


Kinase-Focused Library Building Block

Given its validated status in kinase inhibitor patents [1] and versatile synthetic handle, this compound is ideally suited as a core scaffold for generating diverse kinase-focused libraries. Its unfunctionalized pyridine ring allows for systematic SAR studies via parallel synthesis of analogs with varied substitution patterns at C4, C5, or C6 positions.

Internal Standard for Analytical Methods

With a well-defined purity specification (≥98%) and a unique InChIKey [REFS-2, REFS-3], this compound serves as an excellent internal standard for LC/MS and HPLC method development when analyzing more complex pyrazolo[3,4-b]pyridine derivatives in biological matrices or reaction mixtures.

Precursor for Late-Stage Functionalization

The compound's 'pristine' scaffold enables its use in exploring novel synthetic methodologies such as direct C-H arylation, borylation, or amination of the pyridine ring [2]. This is particularly valuable for process chemistry groups aiming to streamline the synthesis of advanced pharmaceutical intermediates.

ALK/ROS1 Inhibitor Reference Compound

As a foundational element of the chemical series described in key kinase inhibition studies [1], it provides a crucial reference point for comparing the potency, selectivity, and physicochemical properties of novel inhibitors. This ensures that new molecules are benchmarked against a well-understood chemical starting point.

Quote Request

Request a Quote for 1-Benzyl-3-methyl-1H-pyrazolo[3,4-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.